molecular formula C25H20N2O4 B2984818 3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-42-7

3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2984818
CAS No.: 892420-42-7
M. Wt: 412.445
InChI Key: BAZIPRFAJNCESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzofuran ring fused to a pyrimidine ring, with benzyl and methoxybenzyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The benzofuran intermediate is then reacted with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide or other nitrogen-containing compounds.

    Substitution Reactions: The final steps involve the introduction of benzyl and methoxybenzyl groups through substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong bases like sodium hydride or catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione: Unique due to its specific substituents and ring structure.

    Other Benzofuro[3,2-d]pyrimidines: Similar core structure but different substituents, leading to varied properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzyl and methoxybenzyl groups, which confer distinct chemical and biological properties compared to other compounds in the same class.

Properties

IUPAC Name

3-benzyl-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-30-19-13-11-18(12-14-19)15-26-22-20-9-5-6-10-21(20)31-23(22)24(28)27(25(26)29)16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZIPRFAJNCESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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